trans-pi-Oxocamphor

Description

Properties

CAS No. |

4745-55-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

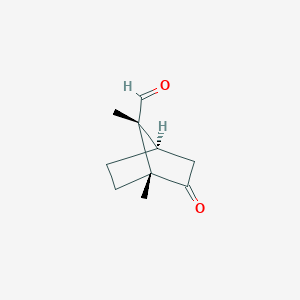

(1R,4R,7R)-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde |

InChI |

InChI=1S/C10H14O2/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h6-7H,3-5H2,1-2H3/t7-,9+,10-/m1/s1 |

InChI Key |

BZFVGPPELIFTQP-FKTZTGRPSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]1(C)C=O)CC2=O |

Canonical SMILES |

CC12CCC(C1(C)C=O)CC2=O |

Origin of Product |

United States |

Preparation Methods

- The synthetic routes for trans-pi-Oxocamphor are not extensively documented. it is mainly prepared as an aqueous solution for clinical use.

- Industrial production methods may involve the isolation of the compound from natural sources or chemical synthesis. Unfortunately, specific details on large-scale production are scarce .

Chemical Reactions Analysis

Reactivity: Trans-pi-Oxocamphor can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Trans-pi-Oxocamphor’s reactivity makes it useful in organic synthesis and as a building block for more complex molecules.

Biology and Medicine: Its cardiotonic properties have been explored for treating central respiratory problems, such as cardiac and circulatory failure.

Industry: While its industrial applications are limited, it remains an interesting compound for further research.

Mechanism of Action

- The exact mechanism by which trans-pi-Oxocamphor exerts its effects is not fully understood. it likely involves interactions with molecular targets in the central nervous system and cardiovascular system.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table compares trans-pi-Oxocamphor with structurally analogous compounds based on molecular descriptors (e.g., Mordred fingerprints ) and functional group analysis:

Key Observations :

- Rigidity vs. Flexibility : Unlike Crinasiadine’s planar aromatic system, this compound’s bicyclic framework imposes steric constraints, limiting conformational freedom but enhancing stereoselectivity in reactions .

- Functional Group Diversity: this compound lacks the nucleophilic amine or carboxylic acid groups found in Crinasiadine, reducing its utility in acid-catalyzed reactions but increasing compatibility with non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.